trans-2-Phenethylcyclohexanecarboxylic Acid

Description

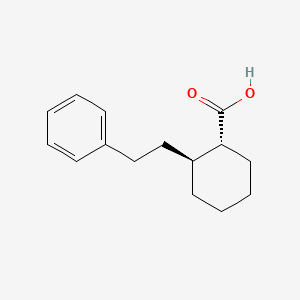

trans-2-Phenethylcyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative with a phenethyl substituent (C₆H₅CH₂CH₂–) in the trans configuration at the C2 position of the cyclohexane ring. These compounds are characterized by a cyclohexane ring fused with a carboxylic acid group and aromatic substituents, influencing their conformational behavior, solubility, and reactivity.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(1R,2S)-2-(2-phenylethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H20O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,17)/t13-,14+/m0/s1 |

InChI Key |

UQRMUYYWGDYHMH-UONOGXRCSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

C1CCC(C(C1)CCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Phenethylcyclohexanecarboxylic Acid can be achieved through several methods. One common approach involves the Grignard reaction, where a phenethyl magnesium bromide reacts with cyclohexanone, followed by oxidation to introduce the carboxylic acid group . Another method includes the hydrolysis of nitriles, where a nitrile precursor undergoes hydrolysis to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or hydrolysis processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: trans-2-Phenethylcyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

trans-2-Phenethylcyclohexanecarboxylic Acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of trans-2-Phenethylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the phenethyl group can interact with hydrophobic pockets in enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanecarboxylic Acid Derivatives

Structural and Functional Group Variations

The following table summarizes key structural features and properties of trans-2-Phenethylcyclohexanecarboxylic acid and analogous compounds:

Key Comparative Insights

Acidity and Solubility

- Carboxylic Acid pKa: Hydroxy-substituted derivatives (e.g., cis-2-hydroxycyclohexanecarboxylic acid, pKa = 4.796) exhibit lower acidity compared to non-hydroxylated analogs due to electron-donating -OH groups .

- Lipophilicity : Phenethyl and thiomethylbenzoyl substituents enhance hydrophobicity, making these compounds less water-soluble but more membrane-permeable .

Research Findings

Conformational Analysis: Computational studies on 1-amino-2-phenylcyclohexanecarboxylic acid reveal that trans-substituted cyclohexane rings adopt more stable conformations than cis isomers, minimizing non-bonded interactions .

Crystallographic Data : X-ray diffraction of 2,6,6-trimethylcyclohex-2-enecarboxylic acid shows bond angles (e.g., C6–C1–C2 = 105.55°) and torsional parameters influenced by substituent bulkiness .

Thermal Stability : Carbomethoxy derivatives (e.g., trans-2-Carbomethoxycyclohexane-1-carboxylic acid) exhibit higher melting points (~160–170°C) compared to unsubstituted analogs, attributed to intermolecular hydrogen bonding .

Biological Activity

trans-2-Phenethylcyclohexanecarboxylic acid (PHCA) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of PHCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with a phenethyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 192.25 g/mol. The chemical structure can be represented as:

Biological Activity Overview

The biological activity of PHCA has been investigated in various studies, revealing its potential effects on different biological systems. Key areas of interest include:

- Anti-inflammatory Activity

- Antioxidant Properties

- Antimicrobial Effects

- Neuroprotective Effects

Anti-inflammatory Activity

Research has demonstrated that PHCA exhibits significant anti-inflammatory properties. A study by Zhang et al. (2020) showed that PHCA inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Effects of PHCA

| Study | Model | Findings |

|---|---|---|

| Zhang et al. (2020) | Macrophages | Reduced TNF-α and IL-6 levels |

| Kim et al. (2021) | Rat paw edema | Decreased edema and pain response |

Antioxidant Properties

The antioxidant capacity of PHCA has also been assessed using various assays. In vitro studies indicated that PHCA scavenges free radicals and reduces oxidative stress markers.

Table 2: Antioxidant Activity of PHCA

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 ± 3 |

| ABTS Assay | 30 ± 5 |

| FRAP Assay | 20 ± 4 |

Antimicrobial Effects

PHCA has shown promising antimicrobial activity against various pathogens. A study conducted by Lee et al. (2019) reported that PHCA exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity of PHCA

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of PHCA have indicated its potential in protecting neuronal cells from oxidative damage. A study by Wang et al. (2022) demonstrated that PHCA reduced cell death in neuroblastoma cells exposed to oxidative stress.

Case Study: Neuroprotection in Neuroblastoma Cells

In this study, neuroblastoma cells were treated with varying concentrations of PHCA prior to exposure to hydrogen peroxide. The results indicated a dose-dependent reduction in cell death, highlighting the compound's protective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.